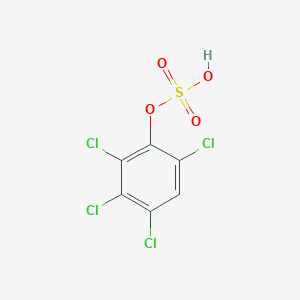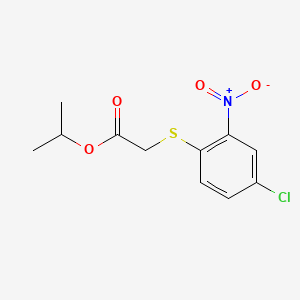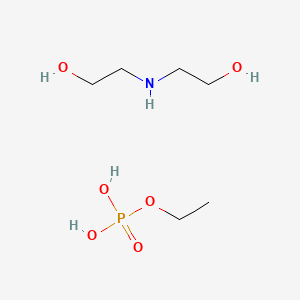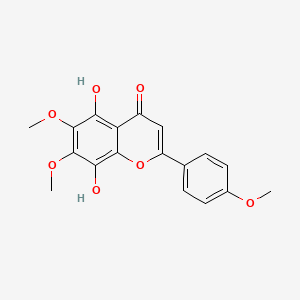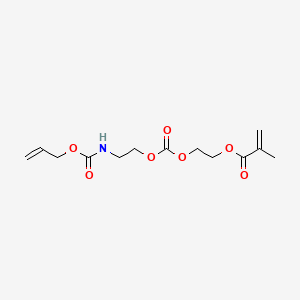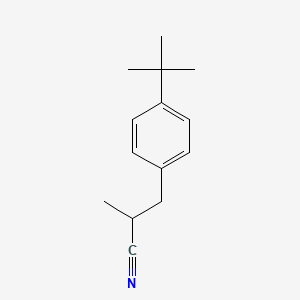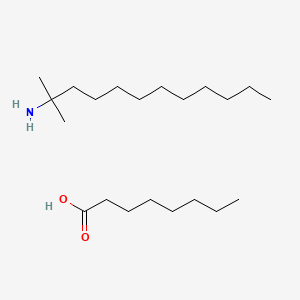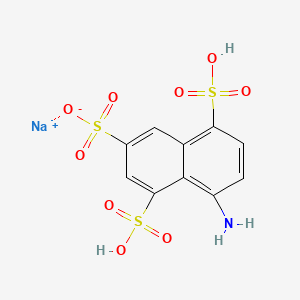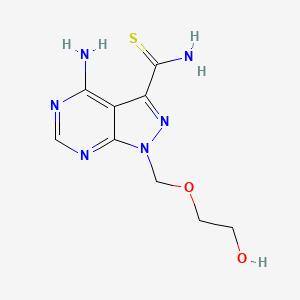
(3-((2-Hydroxynaphthyl)azo)phenyl)dimethylammonium methyl sulphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-((2-Hydroxynaphthyl)azo)phenyl)dimethylammonium methyl sulphate is an organic compound known for its vibrant color and applications in various fields. This compound is a type of azo dye, which is characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. The compound’s structure includes a naphthyl group, a phenyl group, and a dimethylammonium group, making it a complex molecule with unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-((2-Hydroxynaphthyl)azo)phenyl)dimethylammonium methyl sulphate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-naphthol, which is treated with sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with N,N-dimethylaniline in the presence of a base to form the azo compound. The final step involves the methylation of the azo compound with methyl sulphate to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pH, and reagent concentrations. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product specifications.
化学反应分析
Types of Reactions
(3-((2-Hydroxynaphthyl)azo)phenyl)dimethylammonium methyl sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学研究应用
(3-((2-Hydroxynaphthyl)azo)phenyl)dimethylammonium methyl sulphate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titrations due to its color-changing properties.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
作用机制
The mechanism of action of (3-((2-Hydroxynaphthyl)azo)phenyl)dimethylammonium methyl sulphate involves its interaction with molecular targets through its azo group and aromatic rings. The compound can form hydrogen bonds, π-π interactions, and electrostatic interactions with various biomolecules. These interactions can lead to changes in the conformation and function of the target molecules, resulting in the observed effects.
相似化合物的比较
Similar Compounds
- (4-((2-Hydroxynaphthyl)azo)phenyl)dimethylammonium methyl sulphate
- (3-((2-Hydroxynaphthyl)azo)phenyl)trimethylammonium chloride
- (3-((2-Hydroxynaphthyl)azo)phenyl)ethylammonium bromide
Uniqueness
(3-((2-Hydroxynaphthyl)azo)phenyl)dimethylammonium methyl sulphate is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile and valuable compound in scientific research and industry.
属性
CAS 编号 |
94136-08-0 |
|---|---|
分子式 |
C19H21N3O5S |
分子量 |
403.5 g/mol |
IUPAC 名称 |
[3-[(2-hydroxynaphthalen-1-yl)diazenyl]phenyl]-dimethylazanium;methyl sulfate |
InChI |
InChI=1S/C18H17N3O.CH4O4S/c1-21(2)15-8-5-7-14(12-15)19-20-18-16-9-4-3-6-13(16)10-11-17(18)22;1-5-6(2,3)4/h3-12,22H,1-2H3;1H3,(H,2,3,4) |
InChI 键 |
XXSYFVOEXNKQDD-UHFFFAOYSA-N |
规范 SMILES |
C[NH+](C)C1=CC=CC(=C1)N=NC2=C(C=CC3=CC=CC=C32)O.COS(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




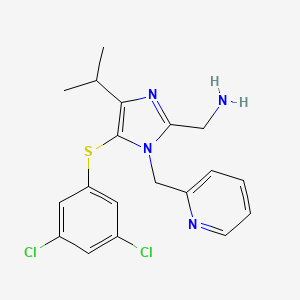
![(1S,2R,5R,7R,8R,9R,11R,13R,14R)-2-ethyl-8-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-9-methoxy-1,5,7,9,11,13-hexamethyl-15-[4-(4-pyridin-3-ylimidazol-1-yl)butyl]-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone](/img/structure/B12672923.png)
